molecular formula C21H25NO5S B2962803 ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-67-4

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2962803
M. Wt: 403.49
InChI Key: PJKWJAUJEHKTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, thiophene derivatives are known to be involved in a variety of reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Scientific Research Applications

Biological Significance of Related Compounds

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) in Plants : ACC, though not the compound , is notable for its role beyond being a precursor to ethylene in plants. This molecule influences various physiological responses and can function independently as a signaling molecule. It's involved in plant growth modulation and stress response, hinting at the multifaceted roles simpler compounds can play in biological systems (Van de Poel & Van Der Straeten, 2014).

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : The study of 2-(thio)ureabenzothiazoles (TBTs and UBTs), which are structurally distinct but somewhat chemically related to the compound , highlights the broad spectrum of biological activities these compounds can have. They are vital in medicinal chemistry for their pharmacological properties and serve as potent therapeutic agents in treating various diseases, showcasing the potential medicinal applications of complex organic compounds (Rosales-Hernández et al., 2022).

  • Interactions of Ionic Liquids with Polysaccharides - Cellulose : This study explores the chemical modification of cellulose using ionic liquids as reaction media. Although not directly related to the specific compound , it underscores the broader context of chemical interactions and modifications that complex organic molecules and ionic compounds can undergo, revealing the intricate chemistry involved in modifying natural polymers like cellulose (Heinze et al., 2008).

Safety And Hazards

Sigma-Aldrich provides this product to researchers as-is, without any warranties of fitness for a particular purpose or against infringement of intellectual property rights . Researchers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-4-27-21(24)18-14-8-6-5-7-9-17(14)28-20(18)22-19(23)13-10-11-15(25-2)16(12-13)26-3/h10-12H,4-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKWJAUJEHKTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Citations

For This Compound
1
Citations
S Massari, A Corona, S Distinto, J Desantis… - Journal of Enzyme …, 2019 - Taylor & Francis
The paper focussed on a step-by-step structural modification of a cycloheptathiophene-3-carboxamide derivative recently identified by us as reverse transcriptase (RT)-associated …
Number of citations: 19 www.tandfonline.com

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